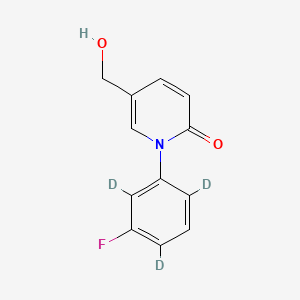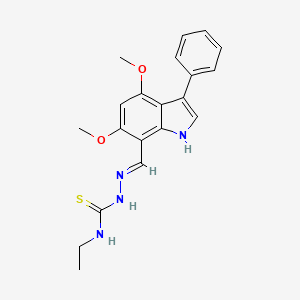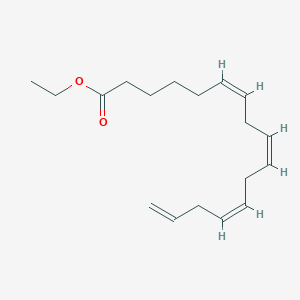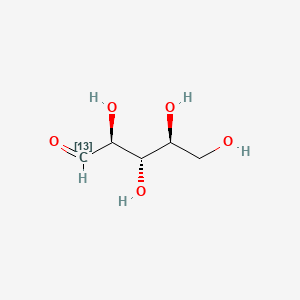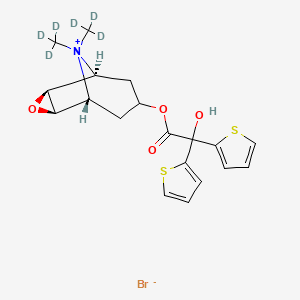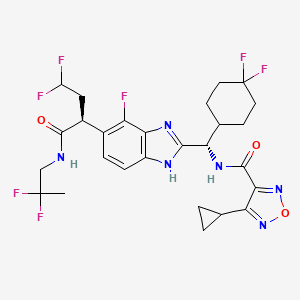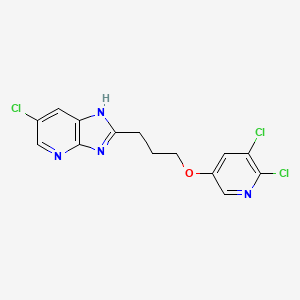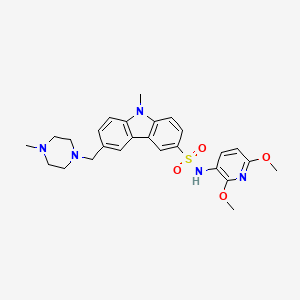
Antitumor agent-71
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-71 is a compound known for its antiproliferative activity against various tumor cell lines. It exhibits significant potential as an antitumor agent by inhibiting tubulin polymerization, which is crucial for cell division. This compound has shown promising results in preclinical studies, making it a subject of interest in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-71 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These steps are crucial for introducing functional groups that enhance the compound’s antitumor activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-71 undergoes various chemical reactions, including:
Oxidation: This reaction is used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to reduce specific functional groups, enhancing the compound’s stability.
Substitution: This reaction involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antitumor activity. These derivatives are often tested for their efficacy against various cancer cell lines .
Aplicaciones Científicas De Investigación
Antitumor agent-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tubulin polymerization inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new antitumor drugs and formulations
Mecanismo De Acción
The primary mechanism of action of antitumor agent-71 involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound targets specific molecular pathways involved in cell division, making it an effective antitumor agent .
Comparación Con Compuestos Similares
Paclitaxel: Another well-known tubulin polymerization inhibitor used in cancer therapy.
Vincristine: A compound that also targets microtubules and is used in chemotherapy.
Docetaxel: Similar to paclitaxel, it inhibits tubulin polymerization and is used to treat various cancers.
Uniqueness: Antitumor agent-71 is unique in its specific molecular structure, which allows for more targeted inhibition of tubulin polymerization. This specificity reduces the likelihood of side effects compared to other similar compounds. Additionally, this compound has shown efficacy against a broader range of tumor cell lines, making it a versatile candidate for cancer therapy .
Propiedades
Fórmula molecular |
C26H31N5O4S |
|---|---|
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
N-(2,6-dimethoxypyridin-3-yl)-9-methyl-6-[(4-methylpiperazin-1-yl)methyl]carbazole-3-sulfonamide |
InChI |
InChI=1S/C26H31N5O4S/c1-29-11-13-31(14-12-29)17-18-5-8-23-20(15-18)21-16-19(6-9-24(21)30(23)2)36(32,33)28-22-7-10-25(34-3)27-26(22)35-4/h5-10,15-16,28H,11-14,17H2,1-4H3 |
Clave InChI |
LFFQEYRXOGSKSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)S(=O)(=O)NC5=C(N=C(C=C5)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


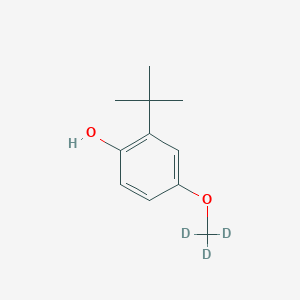
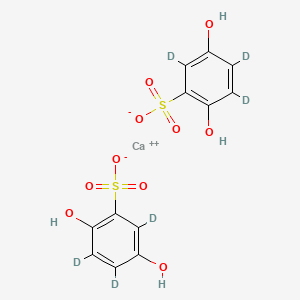
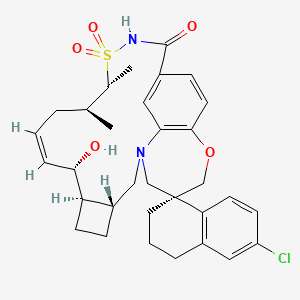
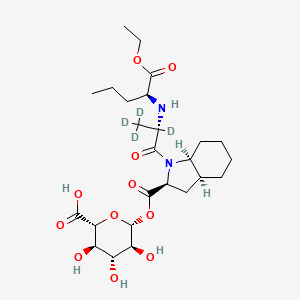
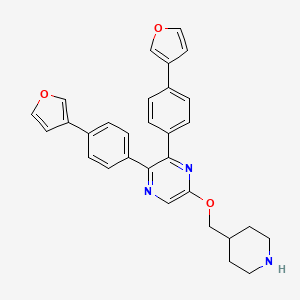
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
